molecular formula C14H25N3O4S B1666883 Alitame CAS No. 80863-62-3

Alitame

Cat. No.: B1666883
CAS No.: 80863-62-3
M. Wt: 331.43 g/mol
InChI Key: IVBOUFAWPCPFTQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Alitame is a second-generation dipeptide artificial sweetener developed by Pfizer in the early 1980s. It consists of L-aspartic acid, D-alanine, and a terminal 2,2,4,4-tetramethylthietanyl-amine (TTA) group. This structural configuration grants it a sweetness potency 2,000 times greater than sucrose and 10 times sweeter than aspartame. This compound is marketed under brand names such as Aclame and Aflame in countries like China, Australia, and Mexico.

Scientific Research Applications

Alitame is a high-intensity sweetener that can be used in a variety of applications due to its sweetening properties .

General Information: this compound is a high-intensity sweetener . It is used in very small amounts for sweetening .

Scientific Research Applications

  • HPLC Method: High-performance liquid chromatography (HPLC) methods have been developed to detect and measure the concentrations of this compound in liquid dairy products and milk-containing beverages .
  • Transplacental Transfer Studies: Studies using pregnant Long-Evans rats have examined this compound's potential for transplacental transfer. High levels of radioactivity were found in both maternal plasma and fetuses, indicating that this compound can cross the placenta .
  • Tissue Distribution Studies: Research on tissue distribution in rats showed that the half-life of this compound clearance in most tissues is between 3 to 6 hours, with levels dropping below detection by day 7. However, residue levels in the eyes decreased much more slowly .

Toxicity and Tolerance Studies

  • Acute Exposure: In acute exposure studies, mice and rats were administered a single dose of this compound at 5000 mg/kg bw. Mice showed no deaths or significant clinical signs, while rats exhibited increased activity and jitteriness. No gross pathological changes were observed in most animals .
  • Subchronic Exposure: In a 3-month study with rats fed diets containing this compound, dose-related decreases in body-weight gain were observed in both males and females, with no deaths or clinical signs of toxicity .
  • Human Tolerance: A 90-day double-blind tolerance study on humans using this compound in capsules at a dose of 10 mg/kg bw/day showed no treatment-related changes in blood pressure, pulse, temperature, or body weight. Some subjects discontinued due to side effects, but rechallenge after 6 months produced no allergic reactions .

Cinnamomum Zeylanicum Extract

  • Diabetes Research: Studies have explored the effects of Cinnamomum zeylanicum extracts on diabetes, including its impact on glycosylated hemoglobin, fasting plasma glucose, and serum insulin levels .
  • Antidiabetic and Antioxidant Effects: Cinnamon oil extracted from Cinnamomum zeylanicum has shown potential in protecting against diabetic nephropathy due to its antioxidant and antidiabetic effects .
  • Melanin Synthesis Inhibition: Cinnamomum osmophloeum ethanol extracts have been found to inhibit melanin synthesis by repressing tyrosinase expression .
  • Health Benefits: Cinnamomum zeylanicum has demonstrated various health benefits, including antimicrobial, antioxidant, and anti-inflammatory properties. It can also lower blood glucose, blood pressure, and serum cholesterol .

Comparison with Similar Compounds

Key Properties :

  • Molecular Formula : C₁₄H₂₅N₃O₄S.
  • Stability : Superior to aspartame, especially under heat (stable at 100°C in neutral pH) and in acidic beverages (pH 2–4).
  • Metabolism: Rapidly absorbed in the gastrointestinal tract, metabolized into aspartic acid (normal metabolism) and alanine amide (minimal metabolism), with the latter excreted as glucuronic derivatives.

Aspartame

Structural Differences :

  • Alitame replaces aspartame’s L-phenylalanine with D-alanine and substitutes the methyl ester group with the TTA moiety. This modification eliminates phenylalanine, making this compound safe for individuals with phenylketonuria (PKU).

Property Comparison :

Parameter This compound Aspartame
Sweetness (vs. sucrose) 2,000× 200×
Stability Stable at high temperatures and pH 7–8 Degrades above 150°C and in acidic conditions
ADI 0–1 mg/kg BW 50 mg/kg BW
Metabolism No phenylalanine byproducts Releases phenylalanine

Applications :
this compound’s heat stability allows use in baked goods and processed foods, unlike aspartame, which is restricted to cold products.

Sucralose

Structural Differences :

  • Sucralose is a chlorinated sucrose derivative, whereas this compound is a peptide-based sweetener.

Property Comparison :

Parameter This compound Sucralose
Sweetness (vs. sucrose) 2,000× 600×
Caloric Contribution Negligible (non-nutritive) Zero calories
Stability Stable in acidic and heated environments Stable up to 450°C
Regulatory Status Approved in China, Australia, Mexico Globally approved

Neotame

Structural Differences :

  • Neotame is an N-alkylated derivative of aspartame, whereas this compound replaces phenylalanine with alanine.

Property Comparison :

Parameter This compound Neotame
Sweetness (vs. sucrose) 2,000× 7,000–13,000×
ADI 0–1 mg/kg BW 18 mg/person/day
Metabolism No phenylalanine Metabolizes into methanol and neotame acid

Applications :
Neotame’s ultra-high sweetness reduces required quantities, but this compound’s stability in liquid systems (e.g., carbonated drinks) offers formulation advantages.

Advantame

Structural Differences :

  • Advantame is an N-substituted aspartame derivative with a 3-hydroxy-4-methoxyphenyl group, while this compound uses a TTA group.

Property Comparison :

Parameter This compound Advantame
Sweetness (vs. sucrose) 2,000× 20,000×
Stability Stable in baking and acidic drinks Stable in dry conditions and yogurt
Regulatory Status Limited approvals Approved in U.S., Japan, EU

Challenges :
Advantame’s higher sweetness potency requires precise dosing, a challenge shared with this compound.

Cyclamate

Structural Differences :

  • Cyclamate is a sulfamate, whereas this compound is a dipeptide.

Property Comparison :

Parameter This compound Cyclamate
Sweetness (vs. sucrose) 2,000× 20–50×
Safety Concerns No carcinogenicity Banned in U.S. due to bladder cancer risks
Applications Used in dairy and baked goods Restricted to non-U.S. markets

Challenges and Limitations of this compound

Sweetness Control : Its high potency complicates formulation, requiring precise dosing to avoid oversweetening.

Maillard Reactions : Reacts with reducing sugars (e.g., glucose) under heat, producing off-flavors.

Regulatory Hurdles: Not approved in the U.S. or EU due to insufficient long-term safety data.

Pet Safety : Toxic to dogs, necessitating exclusion from pet foods.

Biological Activity

Alitame is a high-potency dipeptide sweetener developed by Pfizer, known for its intense sweetness and low caloric content. Its chemical structure consists of L-aspartic acid and D-alanine, making it a unique compound among artificial sweeteners. This article explores the biological activity of this compound, focusing on its metabolic effects, toxicity studies, and potential health implications based on diverse research findings.

Metabolism and Enzyme Induction

This compound undergoes metabolic processes that can influence liver enzyme activity. A significant study examined the hepatic enzyme-inducing activity of this compound in Sprague-Dawley rats. The rats were administered varying doses of this compound (up to 2000 mg/kg body weight) to assess the impact on liver enzymes, specifically cytochrome P-450 levels and related activities.

  • Key Findings:
    • At doses of 500 mg/kg body weight, cytochrome P-450 levels increased by approximately 140% compared to controls.
    • Enzyme activities such as ethoxyresorufin-O-deethylase (EROD), pentoxyresorufin-O-dealkylase (PROD), and resorufin-O-deethylase (ERD) showed significant increases of 3.6-fold, 6.3-fold, and 4.7-fold, respectively .
    • Light microscopy revealed hepatocellular hypertrophy and some periportal inflammation at higher doses .

Toxicity Studies

Long-term studies have been conducted to evaluate the potential toxic effects of this compound. A one-year toxicity study and a two-year carcinogenicity study in rats indicated that while there were observable effects in the liver, kidney, and lymph nodes, these were not indicative of adverse health impacts.

  • Results Summary:
    • Marginal effects on kidney function were noted but were not deemed harmful.
    • The Committee on Toxicity concluded that similar effects would likely not occur in humans due to differences in susceptibility .

Human Studies

In a controlled human study involving eight male subjects over fourteen days, this compound was administered at a dosage of 15 mg/kg body weight per day. The results indicated no significant adverse effects or changes in metabolic parameters among participants .

Hepatic Effects in Rats

A detailed examination of the hepatic effects of this compound was conducted through various dosing regimens:

Dose (mg/kg bw) Cytochrome P-450 Level Increase EROD Activity Increase PROD Activity Increase ERD Activity Increase
500140%3.6-fold6.3-fold4.7-fold
1000200%Significant increaseSignificant increaseSlight increase

The study demonstrated that this compound acts as a weak inducer of hepatic enzymes, which may lead to changes in body weight gain and liver weight in female subjects .

Long-term Exposure Studies

In long-term studies assessing chronic exposure to this compound:

  • The results indicated that after a withdrawal period, liver weight changes reverted to normal, suggesting that observed hepatic changes were not permanent.
  • The pattern of enzyme induction was similar to that caused by phenobarbital but quantitatively smaller .

Q & A

Basic Research Questions

Q. What is the molecular basis of Alitame’s high sweetness potency compared to sucrose and aspartame?

this compound’s sweetness (2,000× sucrose, 10× aspartame) arises from its unique dipeptide structure: L-aspartic acid, D-alanine, and a 2,2,4,4-tetramethylthietanyl-amine moiety. This hydrophobic group enhances receptor binding affinity by stabilizing interactions with the T1R2/T1R3 sweet taste receptor’s hydrophobic pocket, distinct from aspartame’s binding site . Conformational studies (X-ray crystallography, NMR) reveal an "L-shaped" structure in solution, optimizing receptor engagement .

Q. How is this compound metabolized in humans, and what are its excretion pathways?

this compound is absorbed in the gastrointestinal tract and metabolized into two components:

  • Aspartic acid : Metabolized via standard amino acid pathways.
  • Alanine amide : Excreted primarily as glucuronide conjugates (70–80%) or sulfoxide/sulfone derivatives (20–30%) in urine .
    Animal studies show no bioaccumulation, with >90% excreted within 48 hours.

Q. What analytical methods are validated for quantifying this compound in food matrices?

Method LOD LOQ Recovery Rate RSD
UPLC ()0.48 μg/g1.58 μg/g97.2–98.2%2.5%
LC-MS ()0.2 μg/L0.6 μg/L95–105%<3%
Key challenges include matrix interference in dairy products; solid-phase extraction (SPE) is recommended for purification .

Advanced Research Questions

Q. How do conformational changes in this compound impact its stability in thermally processed foods?

this compound degrades via two pathways:

One-stage hydrolysis : Harsh conditions (pH <3, >100°C) cleave the peptide bond, yielding aspartic acid and alanine amide.

Two-stage isomerization : At pH 2–5, β-aspartic acid forms first, followed by hydrolysis .
Solution : Encapsulation in maltodextrin or cyclodextrin matrices reduces thermal degradation by 40–60% in baked goods .

Q. What experimental models address contradictions in this compound’s safety profile?

  • Toxicity : 18-month dog studies identified NOAEL at 100 mg/kg/day (hepatomegaly observed at higher doses), leading to an ADI of 0–1 mg/kg .
  • Carcinogenicity : JECFA and EFSA reviews (2002–2023) found no evidence of carcinogenicity or reproductive toxicity in rodent models .
    Gaps : Long-term human data (>5 years) are lacking; cohort studies with diabetic populations are recommended .

Q. How does this compound’s receptor binding differ across species, and what implications does this have for taste studies?

this compound activates sweet receptors in humans, primates, and rodents, unlike aspartame, which is ineffective in rodents. Chimeric receptor studies identified a critical hydrophobic interaction between this compound’s thietane ring and human T1R3’s transmembrane domain . Methodological note : Use HEK293 cells expressing human/murine T1R2/T1R3 for cross-species comparisons .

Q. What synergies exist between this compound and other sweeteners in food formulations?

this compound exhibits synergistic sweetness with:

  • Acesulfame-K : 30–50% sweetness enhancement at 1:1 ratios.
  • Sucralose : Reduces bitter aftertaste in beverages .
    Optimization : Response Surface Methodology (RSM) is effective for balancing sweetness intensity and stability in dairy products .

Q. Methodological Guidelines

8. Designing dose-response studies for this compound’s glycemic impact in diabetic models:

  • Animal models : Use streptozotocin-induced diabetic rats; administer this compound (0.1–10 mg/kg/day) for 12 weeks.
  • Endpoints : Measure HbA1c, insulin sensitivity (HOMA-IR), and pancreatic β-cell function .
  • Controls : Include aspartame and sucralose to compare metabolic effects.

9. Validating this compound’s stability in acidic beverages:

  • Protocol : Incubate this compound (100 ppm) in citrate buffer (pH 3.0, 40°C) for 30 days.
  • Analysis : UPLC-PDA quantifies degradation products (β-aspartic acid, alanine amide).
  • Acceptance criteria : <10% degradation under accelerated conditions .

Q. Regulatory and Comparative Insights

Parameter This compound Aspartame Sucralose
Sweetness (× sucrose) 2,000200600
ADI (mg/kg/day) 0–1 (JECFA)40 (FDA)5 (EFSA)
Thermal Stability ModerateLowHigh
Approval Status China, Australia, NZGlobalGlobal
Sources:

Properties

IUPAC Name

3-amino-4-oxo-4-[[1-oxo-1-[(2,2,4,4-tetramethylthietan-3-yl)amino]propan-2-yl]amino]butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H25N3O4S/c1-7(16-11(21)8(15)6-9(18)19)10(20)17-12-13(2,3)22-14(12,4)5/h7-8,12H,6,15H2,1-5H3,(H,16,21)(H,17,20)(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVBOUFAWPCPFTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1C(SC1(C)C)(C)C)NC(=O)C(CC(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H25N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00861032
Record name 3‐Amino‐3‐({1‐[(2,2,4,4‐tetramethylthietan‐3‐ yl)carbamoyl]ethyl}carbamoyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00861032
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

331.43 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80863-62-3
Record name Alitame
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0037324
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.